molecular formula C21H19BrN4O5 B11112738 ethyl {(3Z)-3-[2-({[(4-bromophenyl)carbonyl]amino}acetyl)hydrazinylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate

ethyl {(3Z)-3-[2-({[(4-bromophenyl)carbonyl]amino}acetyl)hydrazinylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate

Cat. No.: B11112738
M. Wt: 487.3 g/mol
InChI Key: UETUFANPOSNBBD-UHFFFAOYSA-N
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Description

Ethyl {(3Z)-3-[2-({[(4-bromophenyl)carbonyl]amino}acetyl)hydrazinylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate is a complex organic compound with a unique structure that includes an indole core, a hydrazinylidene group, and a 4-bromophenyl moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl {(3Z)-3-[2-({[(4-bromophenyl)carbonyl]amino}acetyl)hydrazinylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Hydrazinylidene Group: The hydrazinylidene group can be introduced by reacting the indole derivative with hydrazine hydrate in the presence of a suitable catalyst.

    Attachment of the 4-Bromophenyl Moiety: The 4-bromophenyl group can be attached through a coupling reaction, such as Suzuki coupling, using a palladium catalyst.

    Esterification: The final step involves the esterification of the resulting compound with ethyl acetate under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques to enhance reaction efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl {(3Z)-3-[2-({[(4-bromophenyl)carbonyl]amino}acetyl)hydrazinylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The bromine atom in the 4-bromophenyl moiety can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Sodium methoxide, potassium cyanide, and other nucleophiles under appropriate solvent conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the bromine atom.

Scientific Research Applications

Ethyl {(3Z)-3-[2-({[(4-bromophenyl)carbonyl]amino}acetyl)hydrazinylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific diseases.

    Industry: Utilized in the development of novel materials and chemical intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of ethyl {(3Z)-3-[2-({[(4-bromophenyl)carbonyl]amino}acetyl)hydrazinylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Molecular Targets: Binding to enzymes, receptors, or other proteins involved in biological processes.

    Pathways Involved: Modulating signaling pathways, such as those related to cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Ethyl {(3Z)-3-[2-({[(4-bromophenyl)carbonyl]amino}acetyl)hydrazinylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate can be compared with other similar compounds, such as:

    Ethyl ®-2-hydroxy-4-phenylbutanoate: Another ester compound with different biological activities and applications.

    Imidazo[1,2-a]pyridines: A class of heterocyclic compounds with diverse applications in medicinal chemistry and material science.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C21H19BrN4O5

Molecular Weight

487.3 g/mol

IUPAC Name

ethyl 2-[3-[[2-[(4-bromobenzoyl)amino]acetyl]diazenyl]-2-hydroxyindol-1-yl]acetate

InChI

InChI=1S/C21H19BrN4O5/c1-2-31-18(28)12-26-16-6-4-3-5-15(16)19(21(26)30)25-24-17(27)11-23-20(29)13-7-9-14(22)10-8-13/h3-10,30H,2,11-12H2,1H3,(H,23,29)

InChI Key

UETUFANPOSNBBD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C2=CC=CC=C2C(=C1O)N=NC(=O)CNC(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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